REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]([F:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.C([Li])CCC.[B:18](OC)([O:21]C)[O:19]C>C1COCC1>[F:12][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([B:18]([OH:21])[OH:19])=[CH:2][CH:11]=1
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=CC=C2C(=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three-necked 250 mL flask fitted with two dropping funnels, magnetic stirring bar, and low-temperature thermometer
|
Type
|
ADDITION
|
Details
|
was added dropwise through the
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with dilute HCl (20%, 70 mL)
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated at 30° C. to 50% of its original volume by rotary evaporation
|
Type
|
ADDITION
|
Details
|
poured into H2O
|
Type
|
EXTRACTION
|
Details
|
The resulted biphasic solution was extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
The organic phases solution were washed twice with H2O
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
FILTRATION
|
Details
|
The crude 4-fluoronaphthalen-1-ylboronic acid product was collected as a white solid powder by filtration
|
Type
|
WASH
|
Details
|
washed with hexane several times
|
Type
|
CUSTOM
|
Details
|
to remove impurity
|
Type
|
CUSTOM
|
Details
|
It was dried at 20° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Type
|
CUSTOM
|
Details
|
It gave a white solid product in 78% yield (7.04 g, 37.7 mmol)
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C2=CC=CC=C12)B(O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |